A Comprehensive Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene
A Comprehensive Technical Guide to 3,7-Dibromodibenzo[b,d]thiophene
CAS Number: 83834-10-0
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,7-Dibromodibenzo[b,d]thiophene, a key building block in the field of organic electronics and a compound of interest for various chemical syntheses. This document consolidates available data on its synthesis, properties, and applications, presenting quantitative information in structured tables and detailed experimental protocols.
Core Compound Properties
3,7-Dibromodibenzo[b,d]thiophene is a dibenzothiophene derivative characterized by the strategic placement of two bromine atoms.[1] This structure makes it an excellent monomer for polymerization and a versatile intermediate for further functionalization, primarily through cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 83834-10-0 | [2] |
| Molecular Formula | C₁₂H₆Br₂S | [2] |
| Molecular Weight | 342.05 g/mol | [2] |
| Appearance | Off-white powder | [1] |
| Purity | ≥97% (Min.) | [1] |
| SMILES | C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | [2] |
| LogP | 5.5795 | [2] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
Synthesis of 3,7-bis(trimethylstannyl)dibenzo[b,d]thiophene from 3,7-Dibromodibenzo[b,d]thiophene
This protocol details the conversion of 3,7-Dibromodibenzo[b,d]thiophene to a more reactive intermediate for polymerization.
Experimental Protocol:
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Treat a solution of 3,7-dibromoDBT with 2.1 equivalents of butyllithium (BuLi).
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Follow this by the addition of 2.3 equivalents of trimethyltin chloride.
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This reaction yields the bisstannyl compound in a 92% yield.[3]
Spectral Data
Detailed spectral data for 3,7-Dibromodibenzo[b,d]thiophene is crucial for its identification and characterization. While a complete public database is not available, data for the parent compound, dibenzothiophene, and its derivatives provide a reference point.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Dibenzothiophene 5-oxide | 7.99-7.97 (m), 7.81-7.79 (m), 7.61-7.57 (m), 7.51-7.48 (m) | 145.29, 137.20, 132.65, 129.65, 127.64, 122.02 |
| 3-Bromodibenzothiophene | A comprehensive spectrum is available on SpectraBase.[4] | No data available. |
Note: Specific peak assignments for 3,7-Dibromodibenzo[b,d]thiophene are not currently available in public literature. The data for related compounds is provided for reference.
Applications in Organic Electronics
The primary application of 3,7-Dibromodibenzo[b,d]thiophene is in the synthesis of high-performance organic electronic materials.[1] Its rigid and electron-deficient core makes it a suitable building block for conjugated polymers and oligomers used in:
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Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.[1]
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Organic Field-Effect Transistors (OFETs): As the semiconductor in the active channel.[1]
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Organic Photovoltaics (OPVs): As a monomer in the synthesis of donor or acceptor materials.[1]
The bromine atoms provide reactive sites for creating extended π-conjugated systems, which are essential for efficient charge transport and light emission.[1]
Role in Donor-Acceptor Architectures
The electron-deficient nature of the dibenzothiophene core is advantageous in creating donor-acceptor (D-A) type conjugated polymers.[1] This architecture is crucial for tuning the electronic and optical properties of materials for specific device applications.
While specific performance data for devices utilizing polymers directly synthesized from 3,7-Dibromodibenzo[b,d]thiophene is limited in publicly available literature, the broader class of dibenzothiophene-based materials has shown significant promise. For instance, derivatives of[5]benzothieno[3,2-b]benzothiophene have been used to create TADF emitters for OLEDs.[6]
Potential Biological and Pharmaceutical Applications
While the primary focus of research on 3,7-Dibromodibenzo[b,d]thiophene has been in materials science, the broader class of benzothiophene derivatives has been investigated for various biological activities.
Antimicrobial and Cytotoxicity Studies of Related Compounds
Studies on other brominated and functionalized benzothiophene derivatives have shown:
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Antimicrobial Activity: Certain benzothiophene derivatives have demonstrated activity against bacteria such as E. coli, P. aeruginosa, Salmonella, and S. aureus.[7] For example, compound 3b in one study showed MIC values of 1.11 μM against E. coli and S. aureus, and 0.54 μM against Salmonella.[7] Some coumarin, pyrimidine, and pyrazole substituted benzothiophenes have also shown antibacterial and antifungal properties.[8]
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Cytotoxicity: Symmetrically and asymmetrically brominated Salphen compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including prostate (PC-3) and colon (LS 180) adenocarcinoma cells, with some compounds showing promising IC50 values.[9] The brominated flame retardant BDE-47, a polybrominated diphenyl ether, has been shown to induce oxidative stress and apoptosis in mouse cerebellar granule neurons.[10]
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Other Biological Activities: Dibenzothiophene itself has been identified as a noncompetitive CYP1A inhibitor and interacts with the aryl hydrocarbon receptor (AHR) pathway.[11] Certain derivatives have also been found to impact placental trophoblast cell function, suggesting potential endocrine-disrupting effects.[12]
It is important to note that these biological activities have been observed in derivatives and not specifically in 3,7-Dibromodibenzo[b,d]thiophene. Further research is needed to explore the pharmacological potential of this specific compound.
Conclusion
3,7-Dibromodibenzo[b,d]thiophene is a valuable and versatile chemical intermediate with significant applications in the development of advanced organic electronic materials. Its well-defined structure and reactive bromine sites make it an ideal candidate for the synthesis of high-performance conjugated polymers for OLEDs, OFETs, and OPVs. While its biological properties have not been extensively studied, related compounds exhibit interesting antimicrobial and cytotoxic activities, suggesting a potential avenue for future research in drug discovery and development. This guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its properties and unlock its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. d-nb.info [d-nb.info]
- 10. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of dibenzothiophene, a sulfur-containing heterocyclic aromatic hydrocarbon, and its alkylated congener, 2,4,7-trimethyldibenzothiophene, on placental trophoblast cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
